molecular formula C21H28N2O2 B101403 N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-hydroxy-2-phenylacetamide CAS No. 18095-72-2

N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-hydroxy-2-phenylacetamide

Cat. No.: B101403
CAS No.: 18095-72-2
M. Wt: 340.5 g/mol
InChI Key: VAYJJJUFVVFWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Dimethylamino)propyl)-2’,6’-dimethyl-2-phenylglycolanilide is a complex organic compound with a variety of applications in different scientific fields. This compound is known for its unique chemical structure, which includes a dimethylamino group, a propyl chain, and a phenylglycolanilide moiety. Its distinct properties make it valuable in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Dimethylamino)propyl)-2’,6’-dimethyl-2-phenylglycolanilide typically involves the reaction of 3-(dimethylamino)propylamine with 2’,6’-dimethyl-2-phenylglycolanilide under controlled conditions. One common method involves the use of lead acetate as a catalyst in a solvent-free environment, which enhances the reaction rate and yield . The reaction is carried out at elevated temperatures, usually around 130°C, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of N-(3-(Dimethylamino)propyl)-2’,6’-dimethyl-2-phenylglycolanilide is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yield. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Dimethylamino)propyl)-2’,6’-dimethyl-2-phenylglycolanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used as reducing agents.

    Substitution: Nucleophiles such as halides, thiols, and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions produce amine derivatives. Substitution reactions result in the formation of various substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

N-(3-(Dimethylamino)propyl)-2’,6’-dimethyl-2-phenylglycolanilide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(Dimethylamino)propyl)-2’,6’-dimethyl-2-phenylglycolanilide involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in binding to these targets, facilitating the compound’s biological activity. The propyl chain and phenylglycolanilide moiety contribute to the compound’s overall stability and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(Dimethylamino)propyl)-2’,6’-dimethyl-2-phenylglycolanilide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

18095-72-2

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-hydroxy-2-phenylacetamide

InChI

InChI=1S/C21H28N2O2/c1-16-10-8-11-17(2)19(16)23(15-9-14-22(3)4)21(25)20(24)18-12-6-5-7-13-18/h5-8,10-13,20,24H,9,14-15H2,1-4H3

InChI Key

VAYJJJUFVVFWPA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)C(C2=CC=CC=C2)O

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)C(C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.